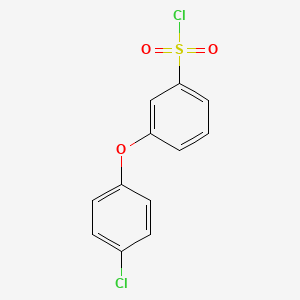

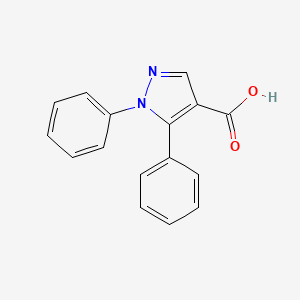

3-(4-chlorophenoxy)benzenesulfonyl Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-chlorophenoxy)benzenesulfonyl chloride (3-CPSC) is an organosulfur compound used in a variety of synthetic organic chemistry processes. It is a versatile reagent with a wide variety of applications in the synthesis of biologically active compounds, as well as in the preparation of polymers materials. 3-CPSC is a relatively stable compound with a low melting point and can be stored at room temperature. It has a high solubility in organic solvents, making it suitable for a variety of synthetic reactions.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthetic Applications : Research has explored the synthesis of chlorohydroxybenzenesulfonyl derivatives, which include compounds structurally related to 3-(4-chlorophenoxy)benzenesulfonyl Chloride. These compounds have been studied for their potential use as herbicides and have been characterized by their infrared (IR) and nuclear magnetic resonance (NMR) spectral properties (Cremlyn & Cronje, 1979).

Analytical Chemistry : The compound has been investigated in the context of thin-layer and gas-liquid chromatography for the analysis and separation of chlorophenol derivatives, showcasing its relevance in analytical methods (Fishbein & Albro, 1970).

Structural Studies : Detailed studies on the molecular and electronic structure of benzenesulfonyl derivatives have been conducted, providing insights into their chemical behavior and reactivity. This includes investigations into steric hindrance and kinetic aspects of these compounds (Rublova et al., 2017).

Potential Biological Applications

Biological Screening : N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide have been synthesized and assessed for their biological potential, highlighting the significance of benzenesulfonyl chloride derivatives in the development of new biologically active compounds (Aziz‐ur‐Rehman et al., 2014).

Advanced Oxidation Processes : Studies have explored the use of benzenesulfonyl chloride derivatives in advanced oxidation processes for environmental applications, such as the degradation of chlorophenols, highlighting their potential utility in water treatment technologies (Zhao et al., 2010).

Catalysis and Chemical Transformations

Catalytic Applications : Research has demonstrated the use of benzenesulfonyl chloride derivatives in catalytic processes, such as the Friedel-Crafts sulfonylation reaction, showcasing their utility in organic synthesis (Nara et al., 2001).

Synthesis of Functionalized Compounds : The electrochemical synthesis of functionalized compounds, such as 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, from derivatives related to 3-(4-chlorophenoxy)benzenesulfonyl Chloride has been investigated, further expanding the chemical utility of these compounds (Uneyama et al., 1983).

Propiedades

IUPAC Name |

3-(4-chlorophenoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O3S/c13-9-4-6-10(7-5-9)17-11-2-1-3-12(8-11)18(14,15)16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAIBEFXDCITAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)OC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396861 |

Source

|

| Record name | 3-(4-chlorophenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenoxy)benzenesulfonyl Chloride | |

CAS RN |

501697-55-8 |

Source

|

| Record name | 3-(4-chlorophenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Pyridinylmethyl)amino]nicotinic acid](/img/structure/B1350726.png)

![6-chloro-3-[(Z)-(2,4-dichlorophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B1350745.png)

![1-[(Tert-butyl)oxycarbonyl]-3-[4-(trifluoromethyl)benzyl]piperidine-3-carboxylic acid](/img/structure/B1350762.png)

![1H-Pyrrolo[2,3-B]pyridine, 5-(2-thienyl)-](/img/structure/B1350764.png)

![4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-[(dimethylamino)methylene]benzenesulfonamide](/img/structure/B1350771.png)

![N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide](/img/structure/B1350781.png)